molecular formula C20H22N2O2 B1679607 Pericyclivine CAS No. 975-77-9

Pericyclivine

Cat. No.: B1679607
CAS No.: 975-77-9
M. Wt: 322.4 g/mol
InChI Key: VXRAIAAMNNTQES-RIVXQSEJSA-N
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Description

Pericyclivine is a monoterpenoid indole alkaloid that has garnered significant interest due to its unique structural properties and potential applications in various fields. It is a naturally occurring compound found in certain plant species, particularly within the Apocynaceae family. The compound is known for its complex molecular structure, which includes multiple ring systems and functional groups that contribute to its diverse chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pericyclivine typically involves multiple steps, starting from simpler precursor molecules. One common synthetic route includes the use of sarpagan bridge enzymes, which catalyze the coupling reaction of specific intermediates to form the core structure of this compound . The reaction conditions often require precise control of temperature, pH, and the presence of specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as the use of genetically engineered microorganisms that express the necessary enzymes for its biosynthesis. This method can be more sustainable and cost-effective compared to traditional chemical synthesis. Additionally, advanced purification techniques, such as chromatography, are employed to isolate this compound from complex mixtures.

Chemical Reactions Analysis

Types of Reactions: Pericyclivine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Solvents: Reactions are typically carried out in solvents such as methanol, ethanol, or dichloromethane, depending on the specific reaction requirements.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique chemical and biological properties.

Scientific Research Applications

Pericyclivine has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Uniqueness: Pericyclivine is unique due to its specific structural features and the presence of multiple functional groups that allow for diverse chemical modifications. Its ability to undergo various chemical reactions and form a wide range of derivatives makes it a valuable compound for research and industrial applications.

Properties

CAS No.

975-77-9

Molecular Formula

C20H22N2O2

Molecular Weight

322.4 g/mol

IUPAC Name

methyl (1S,12S,13S,14R,15E)-15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate

InChI

InChI=1S/C20H22N2O2/c1-3-11-10-22-16-9-14-12-6-4-5-7-15(12)21-19(14)17(22)8-13(11)18(16)20(23)24-2/h3-7,13,16-18,21H,8-10H2,1-2H3/b11-3-/t13-,16-,17-,18-/m0/s1

InChI Key

VXRAIAAMNNTQES-RIVXQSEJSA-N

Isomeric SMILES

C/C=C\1/CN2[C@H]3C[C@@H]1[C@@H]([C@@H]2CC4=C3NC5=CC=CC=C45)C(=O)OC

SMILES

CC=C1CN2C3CC1C(C2CC4=C3NC5=CC=CC=C45)C(=O)OC

Canonical SMILES

CC=C1CN2C3CC1C(C2CC4=C3NC5=CC=CC=C45)C(=O)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Pericyclivine; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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